



In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene

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Compound of Interest

Compound Name: 3,4-Dihydroxybisabola-1,10-diene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of the natural product **3,4-Dihydroxybisabola-1,10-diene**. This sesquiterpenoid, isolated from the rhizomes of Curcuma xanthorrhiza Roxb., represents a molecule of interest for further investigation in drug discovery and development. This document compiles available data on its chemical identification and provides a detailed experimental protocol for its isolation, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

3,4-Dihydroxybisabola-1,10-diene is a bisabolane sesquiterpenoid characterized by a cyclohexene ring and a substituted heptene side chain. Its chemical properties are summarized in the table below.



Property	Value	
Molecular Formula	C15H26O2	
Molecular Weight	238.37 g/mol	
IUPAC Name	(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol[1]	
CAS Number	129673-87-6[1]	
SMILES	CINVALID-LINK[C@H]1CINVALID-LINK (C)O">C@@HO	
InChI	InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8- 9-15(4,17)14(16)10-13/h6,8-9,12-14,16- 17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1	
InChlKey	YRFJMOGROZTYPC-XGUBFFRZSA-N	
Natural Source	Rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa[1]	
Appearance	Colorless oil	

Spectroscopic Data

The structural elucidation of **3,4-Dihydroxybisabola-1,10-diene** was accomplished through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

¹³C-NMR Spectral Data

The following table summarizes the ¹³C-NMR chemical shifts for **3,4-Dihydroxybisabola-1,10-diene**.



Carbon Atom	Chemical Shift (δ) in ppm	
1	135.2	
2	124.7	
3	71.9	
4	73.5	
5	29.8	
6	31.2	
7	45.1	
8	22.4	
9	38.2	
10	124.1	
11	131.7	
12	25.7	
13	17.7	
14	21.1	
15	23.5	

¹H-NMR Spectral Data

The ¹H-NMR spectral data provides detailed information about the proton environment within the molecule.

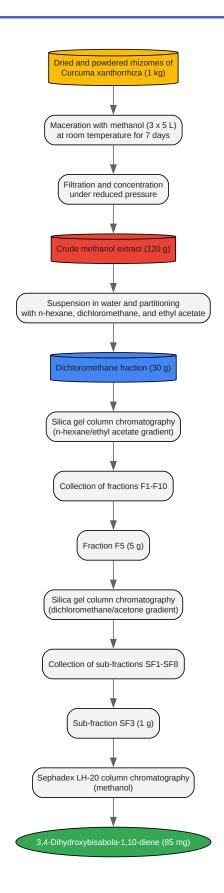


Proton(s)	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	5.65	d	10.0
Η-5α	1.95	m	
Η-5β	1.50	m	_
Η-6α	2.10	m	_
Н-6β	1.85	m	_
H-7	1.70	m	
H-8	1.30	m	_
H-9	2.00	m	
H-10	5.10	t	7.0
H-12	1.68	S	
H-13	1.60	s	_
H-14	0.95	d	7.0
H-15	1.25	S	

Experimental Protocols Isolation of 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza

The following protocol details the extraction and isolation of **3,4-Dihydroxybisabola-1,10-diene** from the rhizomes of Curcuma xanthorrhiza.





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Isolation workflow for **3,4-Dihydroxybisabola-1,10-diene**.



Methodology:

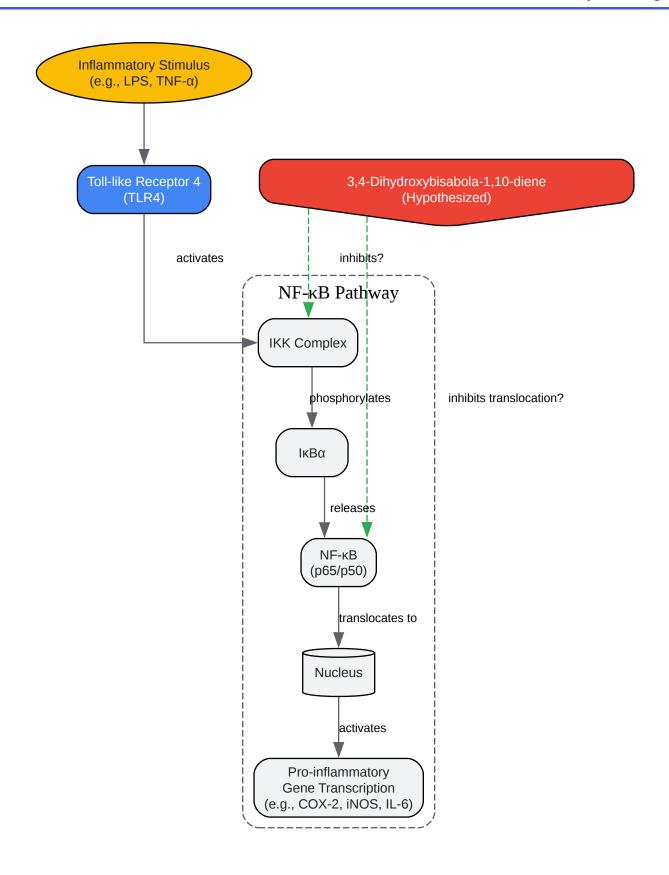
- Extraction: The air-dried and powdered rhizomes of Curcuma xanthorrhiza (1 kg) are macerated with methanol (3 x 5 L) at room temperature for seven days.
- Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude methanol extract.
- Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate.
- Column Chromatography (Silica Gel): The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Further Purification (Silica Gel): Fractions showing the presence of the target compound by TLC analysis are combined and further purified by silica gel column chromatography using a dichloromethane and acetone gradient.
- Size-Exclusion Chromatography (Sephadex LH-20): The semi-purified fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to afford the pure **3,4-Dihydroxybisabola-1,10-diene**.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activities and associated signaling pathways of **3,4-Dihydroxybisabola-1,10-diene**. However, other bisabolane sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological effects, including anti-inflammatory and antitumor activities. It is plausible that **3,4-Dihydroxybisabola-1,10-diene** may exhibit similar properties.

Future research should focus on evaluating the bioactivity of this compound in various assays, such as cytotoxicity assays against cancer cell lines and anti-inflammatory assays measuring the inhibition of pro-inflammatory mediators. Should significant activity be observed, further studies into the underlying mechanism of action, including the investigation of its effects on key signaling pathways like NF-kB and MAPK, would be warranted.





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Hypothesized anti-inflammatory signaling pathway.



Conclusion

3,4-Dihydroxybisabola-1,10-diene is a well-characterized sesquiterpenoid from Curcuma xanthorrhiza. This guide provides the foundational chemical and procedural information necessary for its further study. The lack of extensive biological data presents a clear opportunity for future research to explore the therapeutic potential of this natural product. The detailed spectroscopic data and isolation protocol herein will facilitate the acquisition of this compound for such investigations.

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References

- 1. researchgate.net [researchgate.net]
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